G907

MsbA ATPase inhibition IC50 comparison E. coli

G907 is a quinoline-based, selective small-molecule antagonist of the essential ATP-binding cassette (ABC) transporter MsbA. It inhibits purified Escherichia coli MsbA with an IC50 of 18 nM and exerts bactericidal activity by trapping the transporter in an inward-facing, lipopolysaccharide (LPS)-bound conformation.

Molecular Formula C26H24ClNO3
Molecular Weight 433.9 g/mol
CAS No. 2244035-16-1
Cat. No. B1654381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG907
CAS2244035-16-1
SynonymsG907
G907 compound
Molecular FormulaC26H24ClNO3
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Cl)C2CC2)OC3=CC4=C(C(=CN=C4C=C3)C=CC(=O)O)C5CC5
InChIInChI=1S/C26H24ClNO3/c1-15(25-20(16-5-6-16)3-2-4-22(25)27)31-19-10-11-23-21(13-19)26(17-7-8-17)18(14-28-23)9-12-24(29)30/h2-4,9-17H,5-8H2,1H3,(H,29,30)/b12-9+
InChIKeyHOMQCLNBKVHZGD-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





G907 (CAS 2244035-16-1) – A Dual-Mode MsbA Antagonist for Gram-Negative Antibacterial Research and Procurement


G907 is a quinoline-based, selective small-molecule antagonist of the essential ATP-binding cassette (ABC) transporter MsbA [1]. It inhibits purified Escherichia coli MsbA with an IC50 of 18 nM and exerts bactericidal activity by trapping the transporter in an inward-facing, lipopolysaccharide (LPS)-bound conformation [1]. A co-crystal structure at 2.9 Å resolution (PDB: 6BPL) revealed a second allosteric antagonism mechanism involving uncoupling of the nucleotide-binding domains [1].

Why MsbA Inhibitors Are Not Interchangeable – The Case for G907 in Targeted Procurement


MsbA inhibitors exhibit divergent pharmacological profiles that preclude simple substitution. While G907, G247, and G092 are classified as high-potency MsbA antagonists, compounds such as G592 and G593 show markedly lower affinity for MsbA and additionally cross-activate the cystic fibrosis transmembrane conductance regulator (CFTR) [1]. In contrast, G907 has been optimized extensively on MsbA and is considered less likely to affect CFTR [1]. Furthermore, first-generation MsbA ligands like TBT1 stimulate ATPase activity (EC50 13 µM) rather than inhibiting it [2], underscoring that even targeted molecules within the same pocket can produce functionally opposite outcomes. These differences mean that choosing an MsbA modulator without verifying its specific biochemical and phenotypic profile risks confounding experimental results.

G907 Differentiation Evidence – Quantitative Head-to-Head and Cross-Study Comparator Data


Biochemical Potency Against E. coli MsbA: G907 vs. G592

In a direct head-to-head comparison within the same study, G907 inhibited purified E. coli MsbA ATPase activity with an IC50 approximately 8-fold lower than G592 [1]. This difference is reflected in whole-cell potency: G907 achieved an EC50 of 0.15 µM against an E. coli imp strain expressing low MsbA levels, whereas G592 required an EC50 of 4.5 µM under identical conditions [1].

MsbA ATPase inhibition IC50 comparison E. coli ABC transporter

Whole-Cell Antibacterial Activity: G907 vs. G592 in Permeabilized E. coli

Phenotypic activity was assessed in an E. coli CFT073 lptD(imp4213) strain with low MsbA expression (msbAlow). G907 displayed an EC50 of 0.15 ± 0.045 µM, roughly 30-fold more potent than G592 (EC50 4.5 ± 2.9 µM) [1]. The differential was maintained under wild-type MsbA expression levels: G907 EC50 0.27 ± 0.075 µM vs. G592 EC50 8.3 ± 2.7 µM [1].

Antibacterial potency MIC comparison Gram-negative MsbA inhibitor

Mechanism of Action: ATPase Inhibition (G907) vs. ATPase Stimulation (TBT1)

G907 is a bona fide MsbA ATPase inhibitor, completely suppressing enzymatic activity with an IC50 of 18 nM [1]. In marked contrast, the first-generation MsbA ligand TBT1 stimulates ATPase activity with an EC50 of 13 µM [2]. This functional divergence arises because G907 wedges into a conserved transmembrane pocket, trapping MsbA in an inward-facing LPS-bound state and simultaneously uncoupling the nucleotide-binding domains [1], whereas TBT1 binds asymmetrically in the substrate-binding site, collapsing the transporter into a conformation that promotes ATP hydrolysis [2].

Allosteric mechanism ATPase modulation MsbA pharmacology TBT1

Structural Trapping of MsbA in an Inward-Facing LPS-Bound Conformation – Unique to G907

The 2.9 Å co-crystal structure of G907 bound to E. coli MsbA (PDB: 6BPL) reveals that the inhibitor wedges into an architecturally conserved transmembrane pocket, locking the transporter in an inward-facing, LPS-bound conformation [1]. Although the G092–MsbA complex (PDB: 6BPP) shares high structural similarity (Cα RMSD 0.8 Å), both complexes exhibit a marked translational displacement of one nucleotide-binding domain relative to the other, measuring up to 15 Å [1]. This precise conformational state has only been experimentally visualized for G907 and its close analog G092, whereas G247 induces a distinct wide inward-open state with symmetrically increased NBD separation [2].

X-ray crystallography Conformational trapping LPS transport MsbA structure

Selectivity Profile: Reduced Off-Target CFTR Activation Compared to G592 and G593

Quinoline-based MsbA inhibitors exhibit differential effects on CFTR. G592 and G593 acutely increase cellular anion conductance through CFTR activation, whereas G907, G247, and G092—having been extensively optimized on MsbA—are considered less likely to affect CFTR function [1]. This class-level inference is supported by functional studies showing that G592 and G593 treatment results in significant CFTR-dependent anion flux, while the high-potency MsbA antagonists (including G907) show minimal CFTR cross-reactivity [1].

Selectivity CFTR off-target MsbA inhibitor

G907 – Optimal Procurement Scenarios Based on Verified Differentiation Evidence


Biochemical Screening and SAR Campaigns Requiring a Validated MsbA ATPase Inhibitor

G907 is the reference antagonist for MsbA ATPase inhibition, with an IC50 of 18 nM against purified E. coli MsbA in amphipols [1]. Its potency is ~8-fold greater than G592 in the same assay system, making it the preferred positive control for compound library screens aimed at identifying novel MsbA inhibitors. Its well-characterized dual-mode mechanism—conformational trapping plus NBD uncoupling—provides a benchmark for mechanistic profiling of new chemical entities.

Cellular Target-Engagement Studies in Gram-Negative Permeability Models

In E. coli imp mutants with compromised outer-membrane integrity, G907 achieves an EC50 of 0.15 µM—30-fold more potent than G592 [1]. This makes G907 the tool compound of choice for cellular proof-of-concept studies that aim to link MsbA inhibition to phenotypic outcomes (e.g., LPS accumulation, membrane stacking, cell death) without interference from outer-membrane penetration limitations.

Structural Biology and Cryo-EM of ABC Transporter Conformational States

G907 is the only MsbA inhibitor for which a high-resolution X-ray structure (2.9 Å) in complex with LPS has been deposited (PDB: 6BPL), revealing a trapped inward-facing LPS-bound state [1]. Its close analog G092 (PDB: 6BPP) yields a structurally similar complex, but G907's additional allosteric NBD-uncoupling mechanism provides a unique template for studying how small molecules can simultaneously lock the TMDs and disable the ATPase engines.

Studies Requiring Minimal CFTR Off-Target Activity

When experimental readouts involve membrane potential, ion flux, or cAMP-dependent signaling, G592 and G593 are unsuitable because they activate CFTR [1]. G907, optimized for MsbA selectivity, shows minimal CFTR cross-reactivity based on class-level evidence [1]. Researchers investigating MsbA-dependent phenotypes in cells that endogenously express CFTR should procure G907 to avoid confounding CFTR-driven signals.

Technical Documentation Hub

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